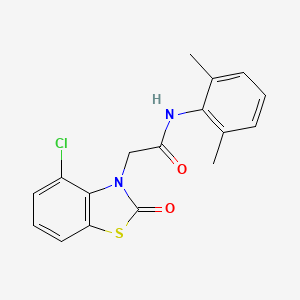![molecular formula C17H19ClO3 B5067657 1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1980s and has since been widely used in scientific research to study the physiological effects of beta-2 adrenergic receptor blockade.
Mechanism of Action
1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by blocking the action of epinephrine and norepinephrine on beta-2 adrenergic receptors, which are found in the lungs, heart, and other tissues. This leads to a decrease in bronchodilation, heart rate, and blood pressure.
Biochemical and Physiological Effects
This compound 118,551 has several biochemical and physiological effects. It has been shown to decrease airway resistance, bronchodilation, and heart rate. It has also been shown to increase insulin sensitivity, glucose uptake, and lipid metabolism.
Advantages and Limitations for Lab Experiments
1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene 118,551 has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which means that it does not affect other receptors in the body. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations. It can be expensive to purchase, and it may not be suitable for all types of experiments.
Future Directions
There are several future directions for research on 1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene 118,551. One area of research is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Another area of research is the study of the physiological effects of beta-2 adrenergic receptor blockade in different tissues and organs. Finally, research on the potential therapeutic uses of beta-2 adrenergic receptor antagonists in the treatment of various diseases is an important area of future research.
Synthesis Methods
The synthesis of 1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene 118,551 involves several steps. First, 3-ethoxybenzene is reacted with 1-bromo-3-chloropropane to form 1-(3-chloropropoxy)-3-ethoxybenzene. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form the final product, this compound.
Scientific Research Applications
1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene 118,551 has been widely used in scientific research to study the physiological effects of beta-2 adrenergic receptor blockade. It has been used in studies on asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions. It has also been used in studies on cardiovascular disease, diabetes, and obesity.
properties
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-16-5-3-6-17(13-16)21-12-4-11-20-15-9-7-14(18)8-10-15/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNIGUCQRIXSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide](/img/structure/B5067587.png)

![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)
![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5067621.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
![4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)
![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)

![2-(2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5067685.png)
![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)